molecular formula C8H6N2O B13124012 6-Methyl-3H-indazol-3-one

6-Methyl-3H-indazol-3-one

Cat. No.: B13124012
M. Wt: 146.15 g/mol
InChI Key: RYZKHVDMZDBHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3H-indazol-3-one (CAS 705927-68-0) is a chemical compound belonging to the class of indazoles, which are nitrogen-containing heterocycles of significant interest in medicinal and organic chemistry . The indazole scaffold is a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring, and it exists in two tautomeric forms, 1H-indazole and 2H-indazole . Indazole derivatives are recognized as important pharmacophores and serve as key structural motifs in the development of novel bioactive molecules due to their wide spectrum of pharmacological activities . Research into indazole-containing compounds has revealed their potential in various therapeutic areas. For instance, some indazole derivatives have been approved as drugs or are under investigation for activities such as anticancer, anti-inflammatory, antifungal, and cardiovascular effects . The this compound structure provides a versatile core for further chemical functionalization. Researchers can modify this scaffold at different positions to explore structure-activity relationships and develop novel compounds with optimized properties . This compound is presented for research applications such as hit-to-lead optimization, synthetic intermediate exploration, and biological screening. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

6-methylindazol-3-one

InChI

InChI=1S/C8H6N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3

InChI Key

RYZKHVDMZDBHOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N=N2

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 3h Indazol 3 One and Its Substituted Analogs

Classical Approaches to Indazolone Synthesis

Traditional methods for constructing the indazolone core have been well-established for decades. These routes typically involve cyclization reactions of appropriately substituted benzene (B151609) precursors and subsequent steps to achieve the final heterocyclic system.

Cyclization Reactions Leading to the Indazolone Core

The formation of the pyrazole (B372694) ring fused to a benzene ring is the cornerstone of indazolone synthesis. Several classical strategies have been developed to achieve this.

One prominent method is the cyclization of N-aryl-o-nitrobenzamides . This approach can be facilitated by reagents like low-valent titanium, which promotes the reductive cyclization. acs.orgrsc.org Another common strategy involves the intramolecular C–N bond formation of 2-halobenzohydrazides, often mediated by copper(I) catalysts. rsc.org Similarly, CuO-catalyzed coupling of 2-haloarylcarboxylic acids with hydrazines provides a direct route to the indazolone skeleton. acs.orgrsc.org

A different approach relies on the generation and trapping of reactive intermediates. For instance, Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the formation of N-acylnitrenium intermediates from anthranilic acid amides, which then undergo intramolecular oxidative N-N bond formation to yield 1,2-disubstituted indazolones. acs.orgaustinpublishinggroup.com The thermal decomposition of N,N-disubstituted carbamoyl (B1232498) azides, known as the aza-Curtius rearrangement, generates N-aryl-N-isocyanates that cyclize to form the indazolone ring. acs.org More recently, this transformation has been refined through the use of "masked" N-isocyanate precursors, which controllably release the reactive intermediate, improving safety and yield in a Friedel-Crafts type cyclization. acs.orgorganic-chemistry.org

Other classical methods include the base-induced intramolecular cyclization of o-azidobenzanilides and the Robinson annulation of cyclohexenone derivatives with hydrazine (B178648) to form tetrahydro-indazolones, which can be subsequently aromatized. tandfonline.comoaji.net

Starting MaterialKey Reagent/ConditionType of ReactionReference(s)
N-Aryl-o-nitrobenzamidesLow-valent Titanium (Ti(VI))Reductive Cyclization acs.org, rsc.org
2-HalobenzohydrazidesCopper(I)Intramolecular C-N Coupling rsc.org
2-Haloarylcarboxylic AcidsMethylhydrazine, CuOCoupling/Cyclization acs.org, rsc.org
Blocked N-aryl CarbazatesHeat (180°C)Friedel-Crafts Cyclization acs.org, organic-chemistry.org
o-AzidobenzanilidesSodium Hydride (NaH)Base-catalyzed Cyclization tandfonline.com
Cyclohexenone derivativesHydrazine, Acetic AcidCondensation/Cyclization oaji.net

Aromatization Strategies for 3H-Indazol-3-one Generation

In many synthetic pathways that produce a partially saturated indazolone ring, a final aromatization step is required to generate the stable 3H-indazol-3-one system. This is particularly relevant for syntheses commencing from cyclohexanone (B45756) precursors, which yield tetrahydro-1H-indazole intermediates.

The aromatization can be achieved through various means. For instance, in Rh(III)-catalyzed syntheses from azobenzenes and aldehydes, the cyclized intermediate readily undergoes aromatization to furnish the final 2H-indazole product. nih.gov In other cases, a specific chemical step is needed. For example, a 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole, formed from the reaction of a naphthalenone derivative with hydrazine, can be aromatized via a subsequent reduction step. sci-hub.se This dehydrogenation or elimination reaction restores the aromaticity of the fused benzene ring, providing the thermodynamically stable heterocyclic product.

Advanced Synthetic Routes for 6-Methyl-3H-indazol-3-one Construction

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex heterocyclic molecules. These advanced routes offer advantages in terms of regioselectivity, reaction conditions, and substrate scope, and are particularly relevant for the synthesis of specifically substituted analogs like this compound.

Regioselective Methylation Strategies at the 6-Position

The synthesis of this compound is typically achieved by starting with a precursor that already contains the methyl group at the desired position on the benzene ring, rather than by direct methylation of the indazolone core. This precursor-based approach ensures absolute regioselectivity for the C-6 position. For example, a toluene (B28343) derivative such as 3-methyl-6-nitro-1H-indazole is a common starting point for further functionalization. google.com

While direct methylation at the C-6 position of a pre-formed indazolone is not a standard strategy, the regioselective methylation of the indazole nitrogen atoms (N-1 and N-2) is a well-studied and critical process for creating diverse analogs. The regioselectivity of N-alkylation is highly dependent on the reaction conditions and the nature of the methylating agent. researchgate.netresearchgate.net

Basic Conditions : Using reagents like dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) often leads to a mixture of N-1 and N-2 methylated products. researchgate.net

Acidic Conditions : Mild acidic conditions or the use of specific reagents like methyl 2,2,2-trichloroacetimidate can favor regioselective alkylation at the N-2 position. researchgate.net

Biocatalysis : Engineered methyltransferases have emerged as powerful tools for achieving high regioselectivity (r.r. up to >99%) in the N-methylation of indazoles and other heterocycles, offering a green alternative to classical methods. d-nb.info

A patent for the synthesis of a key intermediate for the drug Pazopanib describes the N-methylation of 3-methyl-6-nitro-1H-indazole using methyl carbonate and a base like triethylene diamine in DMF to produce 2,3-dimethyl-6-nitro-2H-indazole in good yield. google.com This demonstrates the industrial relevance of building upon a pre-substituted 6-position indazole scaffold.

Photochemical Synthesis of Indazolones and Potential for this compound

Photochemical methods provide a mild and efficient pathway for the synthesis of indazolones at room temperature. rsc.orgrsc.org A prominent photochemical route involves the reaction of o-nitrobenzyl alcohols with primary amines in an aqueous medium. rsc.orgucdavis.edu

The key step in this process is the in-situ generation of a highly reactive o-nitrosobenzaldehyde intermediate from the o-nitrobenzyl alcohol upon exposure to UV light (typically >365 nm). ucdavis.eduresearchgate.net This intermediate is then trapped by a primary amine, leading to a cyclization cascade that forms the 1,2-dihydro-3H-indazol-3-one product. ucdavis.edu The reaction is often performed in a buffered aqueous solution, such as phosphate-buffered saline (PBS), to maintain a stable pH which is favorable for the formation of the nitroso intermediate. ucdavis.edu This method is noted for its rapid reaction times and compatibility with a wide range of substrates, including those with halide substituents. rsc.orgrsc.org

The broad substrate scope of this photochemical cyclization suggests its direct applicability to the synthesis of this compound. By employing a (4-methyl-2-nitrophenyl)methanol (B1423743) as the starting material, the reaction with a primary amine under photochemical conditions would be expected to yield the desired 6-methyl substituted indazolone.

Starting MaterialsLight SourceSolventKey FeatureReference(s)
o-Nitrobenzyl alcohol, Primary amineUV lamp (>365 nm)Aqueous PBSMild, room temperature synthesis ucdavis.edu, researchgate.net
4-(hydroxymethyl)-3-nitro-N-propylbenzamide, Heptan-1-amineUV lamp (365 nm)MethanolRapid (3 hours), high yield rsc.org, rsc.org

Intramolecular Cyclization Approaches for Substituted Indazolones

Advanced intramolecular cyclization methods, particularly those employing transition-metal catalysis, have revolutionized the synthesis of complex heterocycles. These reactions often proceed via C-H activation, allowing for the construction of the indazolone ring from relatively simple precursors with high efficiency and atom economy.

Rhodium(III) and Iridium(III) catalysts are particularly effective for these transformations. rsc.org For example, a cascade reaction involving the Rh(III)-catalyzed C-H activation of 1-arylindazolones, followed by a [4+2] annulation with sulfoxonium ylides, has been developed to access complex fused indazolo[1,2-a]cinnolines. rsc.org While this example builds upon a pre-existing indazolone, other methods construct the core itself. Rh(III)-catalyzed C-H activation/cyclization cascades have been used for the synthesis of indazole-fused pyrazoles from pyrazol-3-ones and alkynoates. bohrium.com

Another powerful strategy involves the Cu(I)-catalyzed oxidative C–N cross-coupling and dehydrogenative N–N formation sequence. rsc.org These modern catalytic approaches offer significant advantages over classical methods, including milder reaction conditions, broader functional group tolerance, and the ability to construct highly substituted indazolone derivatives in a single step. rsc.orgbohrium.com A mild, one-pot protocol for synthesizing indazol-3(2H)-ones from nitro-aryl substrates has also been described using a low-valent titanium reagent, where an anionic intermediate leads to intramolecular cyclization via N-N bond formation. acs.org

Synthesis of Derivatives Bearing the this compound Moiety

The this compound core is a valuable scaffold in medicinal chemistry. Its derivatization allows for the systematic exploration of structure-activity relationships, leading to compounds with fine-tuned pharmacological profiles. Synthetic strategies primarily focus on functionalization at the nitrogen positions of the pyrazole ring, introduction of various substituents onto the bicyclic system, and the use of multi-component reactions to build complex molecular architectures.

Functionalization at the N-Position of the Indazolone Ring

The indazole ring system possesses two nitrogen atoms, N-1 and N-2, which are common sites for functionalization, particularly through alkylation and arylation reactions. The regioselectivity of these reactions is a critical aspect of the synthesis. Generally, direct alkylation of 1H-indazoles can result in a mixture of N-1 and N-2 substituted products. nih.gov The ratio of these regioisomers is influenced by factors such as the nature of the electrophile, the base, and the solvent used. nih.govdergipark.org.tr

N-Alkylation: The substitution of the hydrogen on the pyrazole ring with an alkyl group can significantly alter the compound's properties. dergipark.org.tr N-1 substituted indazoles are often the thermodynamically more stable isomers, whereas N-2 substituted indazoles are considered the kinetically favored products. connectjournals.com

A common method for N-alkylation involves treating the indazolone with an alkyl halide in the presence of a base. For instance, a protected 1,2-dihydro-3H-indazol-3-one derivative can be N-methylated using methyl iodide and sodium hydride in a solvent like N,N-dimethylformamide (DMF). google.com The choice of base and solvent system is crucial for controlling the regioselectivity. Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that different conditions can favor either N-1 or N-2 alkylation, with some protocols achieving yields over 90% for the desired isomer. nih.gov

ReactionSubstrateReagentBase/SolventProduct(s)YieldReference
N-IsopropylationMethyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH / DMFN-1 and N-2 isomers38% (N-1), 46% (N-2) nih.gov
N-Methylation1,2-Dihydro-1-carboethoxy-4-(N-methylcarbamoyl)-3H-indazol-3-oneMethyl iodideNaH / DMF1,2-Dihydro-1-carboethoxy-2-methyl-4-(N-methylcarbamoyl)-3H-indazol-3-one- google.com
N-Benzylation6-Fluoro-1H-indazole4-Methoxybenzyl chlorideK2CO3 / DMF6-Fluoro-1-(4-methoxybenzyl)-1H-indazole and 6-Fluoro-2-(4-methoxybenzyl)-2H-indazole25.8% (N-1), 24.2% (N-2) dergipark.org.tr

N-Arylation: The introduction of aryl groups at the nitrogen positions is another key modification. Copper-promoted Chan-Evans-Lam (CEL) coupling is an effective method for the direct N-arylation of the amide-type nitrogen (N-2) in indazol-3-ones. nih.gov This reaction typically involves protecting the N-1 position, for example with a p-methoxybenzyl (PMB) group, followed by coupling with an arylboronic acid in the presence of a copper catalyst like copper(II) acetate (B1210297). nih.gov Subsequent deprotection yields the N(2)-aryl-substituted indazol-3-one. nih.gov This method has been used to synthesize a variety of derivatives in high yields. nih.gov Similarly, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a route to N-phenyl-1H-indazoles. beilstein-journals.org

ReactionSubstrateReagentCatalyst/ConditionsProductYieldReference
N-Arylation (CEL Coupling)N(1)-PMB-indazol-3-oneArylboronic acidCu(OAc)2, Pyridine, CH2Cl2N(1)-PMB-N(2)-aryl-indazol-3-one55-91% nih.gov
Intramolecular N-Arylationo-Chlorinated arylhydrazone-CuI, KOH, 1,10-phenanthroline, DMF, 120 °CN-Phenyl-1H-indazole10-70% beilstein-journals.org

Introduction of Diverse Chemical Moieties onto the Indazolone Scaffold

Beyond N-functionalization, the indazolone scaffold can be elaborated by introducing a wide array of chemical groups at various positions on the carbocyclic and heterocyclic rings. These modifications are crucial for developing analogs with specific biological targets.

One powerful technique is the Suzuki coupling reaction, which allows for the formation of carbon-carbon bonds. This has been employed to introduce alkyl and aryl substituents onto the indazole ring system. For example, in the synthesis of analogs of the Akt inhibitor A-443654, Suzuki coupling of 2-bromo-6-methylnitrobenzene with alkylboronic acids was a key step in preparing C7-alkyl-substituted bromoindazole building blocks. nih.gov

Another strategy involves the direct C-H functionalization of the indazolone core. Rhodium(III)-catalyzed C-H alkylation of N-aryl indazol-3-ols with maleimides has been reported, leading to the formation of succinimide-linked indazol-3-ols. acs.org This reaction demonstrates high efficiency and allows for the introduction of complex functionalities. The resulting products can be further transformed; for instance, the hydroxyl group can be converted to a triflate, which then serves as a handle for subsequent Pd-catalyzed reactions like Suzuki arylation. acs.org

Hybrid molecules can also be synthesized by coupling the indazole moiety with other heterocyclic systems. For example, N-alkyl-5-aminoindazoles, generated via the reduction of corresponding nitroindazoles, can be reacted with 4-hydroxy-6-methyl-2-pyrone (B586867) to yield complex hybrid molecules containing both indazole and 2-pyrone scaffolds. nih.gov

Reaction TypeIndazole PrecursorReagent(s)Key Product FeatureReference
Suzuki Coupling2-Bromo-6-methylnitrobenzeneAlkylboronic acids, Pd(dba)2, Q-PhosC7-Alkyl substitution nih.gov
C-H AlkylationN-Aryl indazol-3-olN-Methyl maleimide, [RhCp*Cl2]2Succinimide linkage acs.org
Hybrid SynthesisN-Alkyl-5-nitroindazoleSnCl2, then 4-hydroxy-6-methyl-2-pyrone2-Pyrone scaffold attachment nih.gov
Iodination6-Methyl-5-nitro-1H-indazoleN-Iodosuccinimide (NIS)Iodine at C-3 position

Multi-component Reactions for Complex this compound Analogs

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates structural elements from each component. organic-chemistry.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple starting materials. tandfonline.com

Indazole derivatives, including those related to this compound, can serve as key building blocks in MCRs. For instance, indazol-5-amines can participate in a three-component Povarov-type reaction with methylene (B1212753) active ketones and aldehydes. nih.gov This specific MCR, catalyzed by hydrochloric acid, yields complex fused heterocyclic systems like 3H-pyrazolo[4,3-f]quinolones, which have been investigated as potential ROCK inhibitors. nih.gov

Another example involves the use of 1H-indazole derivatives in the synthesis of complex thiophene (B33073) analogs. tandfonline.com In a reported MCR, a pre-formed 1H-indazole derivative was reacted with elemental sulfur and an active methylene compound (like malononitrile) in the presence of a base to construct highly substituted thiophene rings fused or linked to the indazole core. tandfonline.com These examples highlight the utility of the indazole scaffold in MCRs to build diverse and complex molecular structures that would otherwise require lengthy multi-step syntheses.

MCR TypeIndazole ComponentOther ReactantsResulting ScaffoldReference
Povarov-type ReactionIndazol-5-amineAldehyde, Methylene active ketone3H-Pyrazolo[4,3-f]quinolone nih.gov
Thiophene Synthesis1H-Indazole derivativeElemental sulfur, Active methylene compoundThiophene-indazole hybrid tandfonline.com

Spectroscopic and Structural Characterization Studies of 6 Methyl 3h Indazol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 6-Methyl-3H-indazol-3-one, offering a window into the molecule's proton and carbon environments.

Proton (¹H) NMR spectroscopy provides crucial information about the electronic environment of hydrogen atoms within the this compound molecule. The chemical shifts (δ) are indicative of the shielding and deshielding effects experienced by the protons.

In a typical ¹H NMR spectrum of a derivative, the methyl protons (CH₃) at the 6-position exhibit a characteristic singlet peak around δ 2.50 ppm. acs.org The aromatic protons on the indazole ring system show distinct signals. For instance, in a related compound, the proton at position H-7 appears as a singlet at δ 7.39 ppm, while the proton at H-5 resonates as a singlet at δ 7.19 ppm. The proton at H-4 can be observed as a doublet at δ 8.17 ppm. acs.org These shifts are influenced by the substitution pattern on the indazole ring.

¹H NMR Chemical Shifts (δ, ppm) for a 6-Methyl-1H-indazole Derivative in CDCl₃
ProtonChemical Shift (ppm)MultiplicityReference
CH₃ (at C6)2.50s acs.org
H-48.17d acs.org
H-57.19s acs.org
H-77.39s acs.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents.

For a representative 6-methyl-1H-indazole derivative, the methyl carbon (CH₃) at the 6-position typically resonates at approximately δ 22.0 ppm. acs.org The carbon atoms of the indazole ring exhibit a range of chemical shifts. For example, C-3 is observed around δ 136.1 ppm, while C-3a can be found near δ 141.1 ppm. acs.org The carbon bearing the methyl group, C-6, appears at about δ 138.0 ppm. acs.org Other aromatic carbons such as C-4, C-5, and C-7, along with C-7a, show signals in the region of δ 110.1 to 125.9 ppm. acs.org

¹³C NMR Chemical Shifts (δ, ppm) for a 6-Methyl-1H-indazole Derivative in CDCl₃
CarbonChemical Shift (ppm)Reference
CH₃ (at C6)22.0 acs.org
C-3136.1 acs.org
C-3a141.1 acs.org
C-4122.4 acs.org
C-5125.9 acs.org
C-6138.0 acs.org
C-7110.1 acs.org
C-7a121.8 acs.org

Solid-state NMR (ssNMR) is a powerful tool for investigating the structure of this compound in its solid form. This technique is particularly useful for characterizing polymorphism, the ability of a compound to exist in different crystal forms, and for studying tautomerism, the interconversion of structural isomers. researchgate.net The parent compound, indazolin-3-one, is known to exhibit polymorphism. researchgate.net ssNMR can distinguish between different polymorphic forms and identify the predominant tautomer in the solid state by analyzing the distinct chemical shifts and couplings in the solid-state spectra. researchgate.netnih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. For a derivative of this compound, specifically 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione, X-ray analysis revealed a triclinic crystal system. nih.govnih.govresearchgate.net The indazole ring system is nearly planar, with a maximum deviation of 0.012 Å. nih.govnih.govresearchgate.net In the crystal structure, molecules can form dimers through intermolecular hydrogen bonds, which are further linked by other weak interactions to create a three-dimensional network. nih.govnih.govresearchgate.net This detailed structural information is crucial for understanding the molecule's intermolecular interactions and packing in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and probing the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which aids in confirming the elemental composition of the molecule. rsc.org In the mass spectrum of a related 1-substituted 3-methyl-1H-indazole, the molecular ion peak (M+) is observed, confirming its molecular weight. rsc.org The fragmentation pattern provides structural information; for instance, a characteristic fragment ion can be the N-pentylindazole acylium ion, which is indicative of the indazole group. researchgate.net

Mass Spectrometry Data for a Related 3-Methyl-1-phenyl-1H-indazole
Fragmentm/zReference
[M]+208 rsc.org
[M-CH₃]+193 rsc.org
[M-C₂H₃N]+167 rsc.org
[M-C₅H₅N₂]+139 rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule based on the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational frequencies. For this compound, IR spectroscopy provides definitive evidence for its key structural features, particularly the lactam ring and the substituted aromatic system.

The IR spectrum of an indazolone derivative typically displays a series of characteristic absorption bands. oaji.net The most prominent of these is the carbonyl (C=O) stretching vibration of the lactam group, which is expected to appear as a strong band in the region of 1700-1670 cm⁻¹. The precise position of this band can be influenced by hydrogen bonding and the electronic environment of the bicyclic system. Another key feature is the N-H stretching vibration from the amide function within the indazole ring, which typically appears as a moderate to sharp band in the range of 3300-3100 cm⁻¹. oaji.net

The aromatic portion of the molecule also gives rise to distinct signals. The aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. oaji.net In-plane C=C stretching vibrations of the benzene (B151609) ring usually produce several bands of variable intensity in the 1620-1450 cm⁻¹ region. mdpi.com The presence of the methyl group introduces aliphatic C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹. oaji.net The combination of these specific absorption bands allows for the unambiguous confirmation of the compound's functional group composition. mdpi.com

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
~3200 N-H (Amide/Lactam) Stretch Medium
~3050 C-H (Aromatic) Stretch Medium-Weak
~2950 C-H (Methyl) Stretch Medium-Weak
~1685 C=O (Lactam) Stretch Strong

Note: The exact positions of the peaks are inferred from data on closely related indazolone structures and may vary slightly. oaji.netmdpi.com

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized this compound and for the assessment of its purity. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most commonly employed methods for these purposes.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. pnrjournal.com For indazolone derivatives, TLC is typically performed using silica (B1680970) gel precoated plates as the stationary phase (e.g., Kieselgel 60 F254). mdpi.comwiley-vch.de A mobile phase, or eluent, consisting of a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) is commonly used. oaji.netwiley-vch.de By adjusting the ratio of these solvents, optimal separation of the product from starting materials, by-products, and other impurities can be achieved. oaji.net The spots on the TLC plate are visualized under UV light or by using an appropriate staining agent. The purity is indicated by the presence of a single spot.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is used for final purity confirmation and definitive structural analysis. The liquid chromatography component separates the sample mixture, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting components, confirming the molecular weight of the target compound. mdpi.commdpi.com High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, further validating the structure of this compound. This method is highly sensitive and provides quantitative information about the purity of the sample.

Table 2: Chromatographic Methods for this compound Analysis

Technique Stationary Phase Typical Mobile Phase Purpose
Thin-Layer Chromatography (TLC) Silica Gel 60 F254 n-Hexane / Ethyl Acetate mixtures Reaction monitoring, preliminary purity check oaji.netwiley-vch.de
Column Chromatography Silica Gel (60-120 mesh) n-Hexane / Ethyl Acetate gradient Purification of the crude product mdpi.comwiley-vch.de

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3H-Indazol-3-one
1,2-dihydro-3H-indazol-3-one
6-(4-aminophenyl)-4-(p-tolyl)-2,3,4,5-tetrahydro-3H-indazol-3-one
2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
2-Benzoyl-6-(3-arylsydnon-4-yl)-4-phenyl-2,3a,4,5-tetrahydro-3H-indazol-3-one
3-aryl-1H-indazoles
N-methyl-3-arylindazoles
n-Hexane
Ethyl acetate
Acetonitrile
Water

Theoretical and Computational Investigations of 6 Methyl 3h Indazol 3 One

Quantum Chemical Calculations for Tautomeric Stability and Energy Landscapes

Indazole systems, including 6-Methyl-3H-indazol-3-one, can exist in different tautomeric forms. The primary forms are the 1H- and 2H-tautomers, arising from the position of the hydrogen atom on the pyrazole (B372694) ring. A third, less common form, the 3H-indazol-3-one (or indazolone), is also a subject of study. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and mapping their potential energy surfaces.

Theoretical studies on the parent indazole molecule have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govchemicalbook.com For instance, MP2/6-31G** calculations indicated the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov The introduction of substituents, such as the methyl group at the 6-position and the oxo group at the 3-position, modifies the electronic landscape and can influence this energy difference. Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have demonstrated that the relative stability of tautomers can be effectively established using various computational levels, and these findings generally align with experimental data. nih.govnih.gov

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the properties of indazole derivatives due to its balance of computational cost and accuracy. The B3LYP functional combined with various basis sets, such as 6-31G** or 6-311++G(d,p), is frequently employed to study these systems. nih.govnih.gov

DFT calculations are used to optimize the geometries of the different tautomers of this compound, providing detailed information on bond lengths, bond angles, and dihedral angles. These calculations can reveal conformational preferences, such as the orientation of the methyl group. For related indazole derivatives, DFT has been used to determine that the 1-substituted isomer is significantly more stable than the 2-substituted isomer. acs.org

Furthermore, DFT is instrumental in analyzing the electronic structure. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to calculate partial charges on each atom, offering a more detailed picture of the electron distribution and reactivity. beilstein-journals.org

Computational MethodProperty InvestigatedTypical Finding for Indazole Scaffolds
DFT (B3LYP/6-311++G(d,p))Tautomer Stability1H-tautomer is generally more stable than 2H-tautomer. acs.org
DFT (B3LYP/6-31G**)Geometric OptimizationProvides accurate bond lengths and angles. nih.gov
DFT (GAUSSIAN 09)Electronic PropertiesCalculates HOMO-LUMO gap to predict reactivity. nih.govresearchgate.net
NBO AnalysisPartial ChargesReveals electron distribution and supports reaction pathways. beilstein-journals.org

Ab Initio and Semi-Empirical Methods for Ground State Properties

Alongside DFT, traditional ab initio and semi-empirical methods are also applied to study the ground state properties of indazoles. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, albeit more computationally intensive, approach to calculating molecular properties. nih.govnih.gov

Studies on tetrafluoro-1H-indazole have utilized the MP2(fc)/6-311G** level of theory for geometry refinement, yielding highly accurate structural data. core.ac.uk For tautomerism in tetrahydro-indazol-4-ones, calculations have been performed at the HF/6-31G* and HF/6-31G** levels. nih.govnih.gov These methods, while sometimes less accurate than modern DFT for absolute energies, are valuable for establishing trends and providing benchmark data.

Semi-empirical methods, like AM1, offer a much faster computational alternative, making them suitable for initial explorations of large molecules or complex systems. nih.gov Although less precise, they can provide useful qualitative insights into the relative stabilities of tautomers before more demanding calculations are undertaken. nih.govnih.gov

Method TypeSpecific MethodApplication in Indazole Studies
Ab initioHartree-Fock (HF/6-31G) Tautomer stability analysis. nih.govnih.gov
Ab initioMøller-Plesset (MP2/6-31G)Calculation of tautomer energy differences. nih.gov
Semi-empiricalAM1Initial, rapid assessment of tautomer stability. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations. MD simulations are particularly useful for exploring the conformational landscape and understanding how the molecule interacts with its environment, such as solvent molecules or biological macromolecules.

In a typical MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. This allows for the observation of conformational changes, such as the rotation of the methyl group or puckering of the ring system if it were non-aromatic. For flexible molecules, MD is essential to determine the most populated conformations in solution.

While specific MD studies on this compound are not prevalent, the technique is widely applied to study how similar heterocyclic molecules bind to protein targets. acs.org In such studies, MD simulations are crucial for assessing the stability of the ligand within the binding site and analyzing the network of intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. acs.orgmdpi.com This approach would be invaluable for investigating the potential biological activity of this compound.

Computational Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which is invaluable for confirming experimental structural assignments. The Gauge-Invariant Atomic Orbital (GIAO) method is the most popular approach for calculating NMR chemical shifts. nih.govcore.ac.uk

The GIAO method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), calculates the absolute magnetic shielding tensors for each nucleus. nih.gov These absolute shieldings are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using empirically derived linear scaling equations. This combined approach has proven to provide excellent results for ¹H, ¹³C, and ¹⁵N NMR chemical shifts of indazole derivatives, as long as heavy atom effects are not significant. nih.gov

These calculations are particularly useful for distinguishing between isomers, such as the N1- and N2-substituted tautomers, which can exhibit distinct chemical shifts for the ring carbons and nitrogens. nih.gov For example, in N-substituted indazoles, the ¹³C chemical shift of the C3 carbon is a useful probe for determining the substitution position. nih.gov By comparing the calculated spectra for all possible isomers of this compound with experimental data, an unambiguous structural assignment can be made.

Mechanistic Insights from Computational Chemistry for Synthetic Pathways

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions used to synthesize indazoles. By modeling reactants, intermediates, transition states, and products, chemists can gain a detailed understanding of reaction pathways, regioselectivity, and the factors that control reaction outcomes.

For example, DFT calculations have been employed to understand the regioselective alkylation of indazole derivatives. beilstein-journals.org These studies can map out the entire reaction coordinate, identifying the key transition states and intermediates. Such computational work can explain why a particular isomer (e.g., N1- vs. N2-alkylation) is formed preferentially under specific reaction conditions (e.g., choice of base or solvent). beilstein-journals.org In other cases, DFT calculations have been used to support proposed mechanisms, such as an iodine-assisted hydrogen transfer in the synthesis of 2H-indazoles, revealing it to be a radical chain mechanism. nih.gov

Transition State Analysis and Reaction Energetics

A cornerstone of mechanistic computational chemistry is the location and analysis of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS allows for the calculation of the activation energy (Ea), which is a key determinant of the reaction rate.

DFT calculations are used to optimize the geometry of the transition state structure. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the forming and breaking of bonds). beilstein-journals.org

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. For the alkylation of an indazole, DFT calculations have been used to create reaction coordinate diagrams that show the energetic favorability of deprotonation and subsequent steps. beilstein-journals.org This analysis can reveal, for instance, that a chelation mechanism involving a cation might stabilize the transition state leading to one product, while other non-covalent interactions drive the formation of another. beilstein-journals.org This level of detail is critical for optimizing existing synthetic routes and designing new, more efficient ones for compounds like this compound.

Fukui Indices and Partial Charge Analysis for Regioselectivity

Theoretical and computational chemistry provides powerful tools for predicting the outcomes of chemical reactions. For heterocyclic compounds like indazoles, which possess multiple potential reaction sites, determining the regioselectivity of a reaction is crucial. Fukui indices and partial charge analysis, derived from methods like Density Functional Theory (DFT), are fundamental in forecasting the most reactive sites within a molecule. nih.govresearchgate.net

The Fukui function is a concept within DFT that describes the change in electron density at a specific point in a molecule as the total number of electrons changes. researchgate.net In simpler terms, it identifies the regions of a molecule that are most susceptible to either nucleophilic attack (where the molecule accepts electrons) or electrophilic attack (where it donates electrons). A higher Fukui index value at a particular atom indicates a greater reactivity at that site. nih.gov For reactions involving nucleophiles, the site with the largest Fukui index is predicted to be the most favorable for attack. nih.gov

Partial charge analysis complements this by calculating the distribution of electron density across the atoms of a molecule. Atoms with a more negative partial charge are more electron-rich and are thus more attractive to electrophiles. In the context of indazole alkylation, the nitrogen atoms of the pyrazole ring are key nucleophilic centers. Computational studies have been performed on indazole derivatives to predict the regioselectivity of N-alkylation. nih.govbeilstein-journals.org

In a comprehensive DFT mechanistic study on methyl 5-bromo-1H-indazole-3-carboxylate, a compound structurally related to this compound, researchers calculated the partial charges and Fukui indices for the N1 and N2 atoms to understand the factors driving regioselectivity. nih.govbeilstein-journals.org The calculations, performed via natural bond orbital (NBO) analyses, revealed that the N1 atom was more electronegative and possessed a larger Fukui index in both the neutral and deprotonated states of the indazole. nih.gov This suggests that in the absence of other strong directing effects, the inherent nucleophilicity of the N1 position makes it the preferred site for alkylation. nih.gov These theoretical findings align with experimental observations where N1-substituted products are often favored. beilstein-journals.org

Table 1: DFT-Calculated Electronegativities and Fukui Indices for Indazole Nitrogen Atoms Data derived from studies on analogous indazole carboxylates.

Compound StateAtomPartial Charge (a.u.)Fukui Index (f⁻)
NeutralMore ElectronegativeLarger Value
NeutralLess ElectronegativeSmaller Value
DeprotonatedMore ElectronegativeLarger Value
DeprotonatedLess ElectronegativeSmaller Value
Source: Based on findings from Beilstein J. Org. Chem. 2024, 20, 1940–1954. nih.gov

These computational analyses provide a quantitative basis for rationalizing and predicting the regioselective functionalization of the indazole scaffold. nih.gov

In Silico Scaffold Design and Virtual Screening Methodologies

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. nih.gov In silico scaffold design and virtual screening have become indispensable, cost-effective technologies for identifying novel, bioactive indazole-based compounds. jddtonline.inforesearchgate.net These computational approaches utilize the three-dimensional structure of biological targets (structure-based drug design, SBDD) or the properties of known active molecules (ligand-based drug design, LBDD) to search vast libraries of virtual compounds for promising drug candidates. jddtonline.info

Various computational strategies have been successfully applied to the indazole scaffold:

Fragment-Based and Knowledge-Based Design: In one study, researchers utilized an in silico fragment-based approach combined with knowledge-based drug design to develop indazole derivatives as Aurora kinase inhibitors. nih.gov This method involves identifying small molecular fragments that bind to the target and then computationally growing or linking them to create more potent molecules. The study led to the identification of potent and selective inhibitors for Aurora A and Aurora B kinases. nih.gov

Scaffold Hopping and Molecular Hybridization: These strategies aim to create novel chemical entities by replacing a core molecular structure (scaffold) with a different one that maintains similar biological activity or by combining pharmacophoric elements from different known ligands. A novel series of 1H-indazol-3-amine derivatives were designed and synthesized as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors using these techniques. nih.gov

Virtual Screening and Molecular Docking: Virtual screening workflows often employ high-throughput molecular docking to predict how well compounds from a large library will bind to the active site of a target protein. jddtonline.infonih.gov For instance, a multi-step virtual screening protocol involving ligand-based shape alignment and molecular docking was used to identify new inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key target in inflammation and cancer. nih.gov Similarly, in silico screening against FGFR has been used to discover pyridin-3-amine derivatives with an indazole core. nih.gov

These methodologies allow for the rational design and efficient screening of new indazole-based molecules, accelerating the discovery of lead compounds for a variety of therapeutic targets. researchgate.net

Table 2: Overview of In Silico Methodologies for Indazole Derivatives

MethodologyApplication / GoalExample Target(s)
Fragment-Based DesignDevelopment of new kinase inhibitors.Aurora Kinase A/B
Scaffold Hopping / Molecular HybridizationDesign of novel potent inhibitors.FGFR1
Molecular Docking / Virtual ScreeningIdentification of hits from large compound libraries.mPGES-1, FGFR, GSK-3β
Property Prediction (e.g., OSIRIS, PASS)Assessment of drug-likeness and biological activity profile.GSK-3β, Anti-inflammatory targets
Source: Based on findings from various studies on in silico drug design. nih.govresearchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of 6 Methyl 3h Indazol 3 One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the indazolone nucleus is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is influenced by the directing effects of the substituents already present on the ring. The nature of the substituents, whether electron-donating or electron-withdrawing, will guide the incoming electrophile to specific positions on the ring. For instance, the presence of an electron-donating group typically directs incoming electrophiles to the ortho and para positions, while an electron-withdrawing group directs them to the meta position. sioc-journal.cn The interplay of these directing effects determines the regioselectivity of the substitution.

A computational method has been developed to predict the site of halogenation in aromatic and heterocyclic compounds. researchgate.net Additionally, metal catalysts, such as iridium, have been utilized in iodination reactions, specifically for the ortho-iodination of benzoic acids under mild conditions. researchgate.net Palladium catalysis has also been effectively used for the ortho-aroylation of certain aromatic compounds with high selectivity. researchgate.net

Nucleophilic Reactivity and Additions at the Indazolone Core

The indazolone core of 6-Methyl-3H-indazol-3-one possesses sites that are reactive towards nucleophiles. The fused indazole ring structure enhances the electrophilicity at the 3-keto position, making it a prime target for nucleophilic attack. This reactivity allows for various addition reactions at this position.

Nitrogen-containing functional groups within the indazolone structure are generally more basic and nucleophilic than their oxygen counterparts. jocpr.com Reactions involving nucleophilic addition of amines, for example, can proceed without the need for acid or base catalysis. jocpr.com

N-Alkylation and N-Acylation Reactions

The nitrogen atoms within the indazole ring of this compound can undergo N-alkylation and N-acylation reactions. The direct alkylation of indazoles often results in a mixture of N1- and N2-substituted products. connectjournals.combeilstein-journals.org The regioselectivity of these reactions is dependent on the nature of the alkylating or acylating agent and the reaction conditions. researchgate.net

Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com For instance, alkylation at elevated temperatures or over longer reaction times tends to yield the more stable N1-alkyl isomers. connectjournals.com Some studies have shown that the alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products in nearly equal ratios when conducted in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). dergipark.org.tr

The use of specific reagents can influence the regioselectivity. For example, methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) yields a roughly 1:1 mixture of the 1-methyl and 2-methyl isomers. researchgate.net In contrast, using diazomethane (B1218177) with boron trifluoride etherate can lead to a higher yield of the 1-methylated product. researchgate.net

N-acylation of indazoles has also been explored. For example, N-1 acylation of indazole can be catalyzed by N-heterocyclic carbenes. researchgate.net

Ring-Opening and Rearrangement Reactions

Under certain conditions, the indazolone ring system can undergo ring-opening and rearrangement reactions. For instance, fused 2H-indazoles are known to undergo ring-opening when treated with nucleophiles or electrophiles, which can lead to the formation of indazolones. researchgate.net

Indazol-3-ylidenes, which are N-heterocyclic carbenes derived from indazoles, can undergo rearrangements. When an aryl group is present at the N1 position, these carbenes can rearrange to form substituted acridines through a sequence of ring-cleavage and pericyclic ring-closure. beilstein-journals.org Heating dimerized indazol-3-ylidenes can also lead to the formation of substituted quinazolines via a ring-cleavage/ring-closure sequence. beilstein-journals.org

Furthermore, spiro-3H-indazoles, which can be formed from the cycloaddition of benzyne (B1209423) and certain diazo compounds, can be rearranged to fused 2H-indazoles through the application of heat or acid. orgsyn.org

Oxidation and Reduction Pathways

The this compound molecule can be subjected to both oxidation and reduction reactions, targeting different parts of its structure. The indazolone core can be oxidized to form various derivatives, with the specific product depending on the oxidizing agent used. Similarly, reduction reactions can modify the functional groups attached to the indazole ring.

For example, a 4-bromo-6-methyl-1,2-dihydro-3H-indazol-3-one derivative can be oxidized to its corresponding oxides or reduced to yield amines. smolecule.com The nitro group, if present, can be reduced to an amino group. For instance, the reduction of 7-nitroindazole (B13768) using ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon catalyst yields 7-amino-1H-indazole. sci-hub.se

A catalytic system using sodium tungstate (B81510) and hydrogen peroxide has been shown to oxidize secondary alcohols to ketones. researchgate.net This system can also be used for the oxidation of cyclic ketones to dicarboxylic acids. researchgate.net

Reactions with Other Heterocyclic Systems for Hybrid Molecule Formation

The reactivity of this compound allows for its use in the synthesis of hybrid molecules containing other heterocyclic systems. These reactions often involve coupling the indazole core with another heterocyclic moiety to create novel structures with potentially enhanced biological activities.

A notable example is the synthesis of indazole-pyrone hybrids. This can be achieved through a one-pot reaction between N-alkyl-nitroindazoles and 4-hydroxy-6-methyl-2-pyrone (B586867), using a reducing agent like indium or stannous chloride. nih.gov This method has been shown to produce the hybrid molecules in good to excellent yields. nih.gov

Another approach involves the reaction of 5-isothiocyanato-1H-indazole with acyl azides in the presence of triphenylphosphine (B44618) to yield N-(1H-indazol-5-yl)-5-aryloxazol-2-amines. sci-hub.se

Influence of the 6-Methyl Substituent on Reactivity and Selectivity

The presence of the methyl group at the 6-position of the indazolone ring has a significant impact on the molecule's reactivity and the selectivity of its reactions. This influence stems from both electronic and steric effects.

Electronically, the methyl group is weakly electron-donating, which can affect the reactivity of the benzene ring in electrophilic aromatic substitution reactions. This donating effect can also influence the acidity and basicity of the nitrogen atoms in the pyrazole (B372694) ring, thereby affecting the regioselectivity of N-alkylation and N-acylation reactions.

From a steric perspective, the methyl group can hinder reactions at adjacent positions on the benzene ring. This steric hindrance can play a role in directing incoming reagents to other, less hindered positions. In some cases, the methyl group has been suggested to improve metabolic stability, though it may also reduce binding affinity in biological systems if it interferes with key interactions.

Applications of the 6 Methyl 3h Indazol 3 One Scaffold in Chemical Research

Scaffold Design for Novel Chemical Entity Libraries

The 6-Methyl-3H-indazol-3-one core is an attractive scaffold for the design and synthesis of novel chemical entity libraries. Its inherent structural features and potential for biological activity make it a valuable starting point for drug discovery programs. bham.ac.ukrug.nl The indazole moiety is present in numerous FDA-approved small molecule drugs, underscoring its importance in developing pharmacologically active agents. rsc.org

The design of these libraries often involves computational (in silico) methods to predict the properties of virtual compounds before their synthesis, followed by a diversity-oriented synthesis approach to create structurally complex and diverse molecules. jmchemsci.combham.ac.uk This strategy aims to populate underexplored areas of chemical space with drug-like molecules possessing a high degree of three-dimensionality, which can enhance binding specificity to biological targets.

Indazole-Based Compound/Scaffold Application/Significance in Library Design Reference
PazopanibAn FDA-approved anticancer drug containing a dimethyl-indazole core, highlighting the scaffold's clinical relevance. google.com
This compoundExhibits antimicrobial activity, making it a valuable starting point for antibacterial drug discovery libraries.
Substituted 4,5,6,7-tetrahydro-1H-indazolesUsed to generate libraries of novel compounds with potential antimicrobial activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.comjmchemsci.com jmchemsci.comjmchemsci.com
2,3-diphenyl-2H-indazole derivativesServe as a scaffold for designing new anticandidal agents by applying molecular simplification strategies. nih.gov
General Indazole DerivativesWidely used to create compounds with anti-inflammatory, anticancer, and antimicrobial properties. rsc.org rsc.org

Integration into Multi-Heterocyclic Systems

The 6-methyl-indazolone scaffold serves as a key building block for constructing more complex, multi-heterocyclic systems. These larger molecules often exhibit enhanced or entirely new biological activities by combining the pharmacophoric features of different heterocyclic rings.

A prominent example is the synthesis of pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. A crucial intermediate in its synthesis is 2,3-dimethyl-6-nitro-2H-indazole, which is prepared from 3-methyl-6-nitro-1H-indazole. google.com This demonstrates how a 6-substituted indazole core is integrated into a larger structure containing pyrimidine (B1678525) and sulfonamide moieties to create a potent therapeutic agent.

Furthermore, research has shown the synthesis of novel systems where an indole (B1671886) ring is fused with a 3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole core. jmchemsci.com This integration of multiple heterocyclic systems is a common strategy in medicinal chemistry to develop compounds with improved pharmacological profiles.

Development of Chemical Probes and Tools for Mechanistic Studies

While specific studies detailing the use of this compound as a chemical probe are not extensively documented, the broader indazolone class is instrumental in mechanistic studies. The synthesis of indazolones often proceeds through highly reactive intermediates, such as o-nitrosobenzaldehydes. nih.govucdavis.edu The development of synthetic methods to generate and trap these intermediates allows for a deeper understanding of reaction mechanisms like the Davis-Beirut reaction. nih.gov

Given that the synthesis of this compound involves these fundamental reaction pathways, it and its precursors can serve as model compounds to study the influence of substituents on reaction kinetics, regioselectivity, and intermediate stability. For example, understanding the regioselective alkylation of the indazole core is a significant challenge, and studies on substituted indazoles provide crucial mechanistic insights, often supported by computational methods like Density Functional Theory (DFT). beilstein-journals.org

Role as a Synthetic Intermediate in Complex Molecule Assembly

The this compound scaffold is a valuable synthetic intermediate for assembling complex molecules. Its functional groups—the ketone, the N-H of the pyrazole (B372694) ring, and the aromatic ring—provide multiple points for chemical modification.

The synthesis of various biologically active compounds relies on intermediates derived from 6-substituted indazoles. For example, 6-bromo or 6-amino indazole derivatives are used as starting materials to build elaborate molecules through cross-coupling reactions and other transformations. rsc.org Specific research has detailed the synthesis of methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate, showcasing a direct synthetic route from a 6-methyl indazole precursor. nih.gov

The general synthetic utility of the indazolone core is well-established. It can be synthesized via several routes, including the cyclization of precursors under controlled conditions or through photochemical methods that generate reactive intermediates under mild conditions. ucdavis.edu These methods make the 6-methyl variant and other substituted indazolones readily accessible as versatile building blocks for complex molecule synthesis.

Starting Intermediate Reaction/Transformation Resulting Complex Molecule/Scaffold Reference
3-Methyl-6-nitro-1H-indazoleNitrification, reduction, and coupling reactionsPazopanib (Anticancer drug) google.com
6-Bromo-1H-indazoleSuzuki or other cross-coupling reactionsComplex bi-aryl indazole derivatives for anticancer screening rsc.org
Methyl 5-bromo-1H-indazole-3-carboxylateRegioselective N-alkylationN1- and N2-alkylated indazole derivatives beilstein-journals.org
o-Nitrobenzyl alcoholsPhotochemical reaction with primary amines1,2-dihydro-3H-indazol-3-ones ucdavis.edu
Substituted cyclohexanone (B45756) derivativesTreatment with hydrazine (B178648) hydratesMulti-substituted 4,5,6,7-tetrahydro-1H-indazoles jmchemsci.com

Advanced Synthetic Strategies and Modifications for Enhanced Research Potential

Catalytic Approaches to 6-Methyl-3H-indazol-3-one Synthesis

Catalysis offers a powerful tool for the synthesis of complex molecules like this compound, providing pathways that are often more efficient and selective than stoichiometric methods. Both metal-based and organic catalysts have been instrumental in advancing the synthesis of the indazole core.

Transition Metal Catalysis in Indazole Chemistry

Transition metal-catalyzed reactions have become a cornerstone for the construction of the indazole framework, enabling the formation of key C-N and N-N bonds with high efficiency. benthamdirect.comresearchgate.net These methods often rely on cross-coupling and C-H activation strategies. nih.govnih.gov Metals such as palladium (Pd), copper (Cu), and rhodium (Rh) are frequently employed. nih.govbeilstein-journals.org

Palladium-catalyzed reactions, for instance, are used for intramolecular C-N bond formation. caribjscitech.com One common strategy involves the cyclization of o-haloaryl hydrazones. For the synthesis of a 6-methyl substituted indazolone, a suitable precursor would be a hydrazone derived from a 2-halo-4-methyl-substituted benzaldehyde (B42025) or ketone. Similarly, copper-catalyzed methods are effective for N-N bond formation and can be used in one-pot, multi-component reactions to assemble the indazole ring system from readily available starting materials like 2-bromobenzaldehydes. caribjscitech.comacs.org

Rhodium catalysts have been utilized in reactions involving C-H activation, allowing for the direct functionalization of aromatic rings to build the fused heterocyclic system. nih.govacs.org For example, Rh(III)-catalyzed C-H activation/annulation sequences provide a direct route to functionalized indazoles. nih.govnih.gov

Table 1: Examples of Transition Metal Catalysis in Indazole Synthesis

Catalyst System Reaction Type Substrate Example Key Advantages
Pd(PPh₃)₄ / Base Suzuki Cross-Coupling / Cyclization 3-Iodoindazoles and Arylboronic Acids High functional group tolerance for C-3 arylation. researchgate.net
CuI / Ligand (e.g., phenanthroline) Intramolecular N-Arylation o-Chlorinated Arylhydrazones Utilizes less expensive and more available starting materials. beilstein-journals.org
[Cp*RhCl₂]₂ / AgSbF₆ C-H Activation / Annulation Azoxybenzenes and Diazoesters One-step synthesis with broad functional group tolerance. nih.govnih.gov

Organocatalysis and Biocatalysis for Asymmetric Synthesis

Asymmetric synthesis is crucial when developing chiral drug candidates. Organocatalysis has emerged as a powerful alternative to metal catalysis, offering advantages such as lower toxicity and operational simplicity. greyhoundchrom.com Chiral Brønsted acids and proline-based catalysts are prominent in asymmetric transformations. greyhoundchrom.comresearchgate.net

In the context of indazolones, organocatalysis can be applied to introduce chirality. For instance, an asymmetric Michael addition to an appropriate precursor, catalyzed by a chiral amine or thiourea (B124793) derivative, could establish a stereocenter. While specific applications to this compound are an area of ongoing research, the principles of asymmetric organocatalysis are broadly applicable to the synthesis of chiral heterocyclic compounds. beilstein-journals.orgnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable and selective synthetic tool. However, its application in the synthesis of indazole and indazolone scaffolds is still a developing field and is less documented compared to transition metal and organocatalysis.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. acs.org These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of indazoles, which can involve energetic intermediates like azides, is well-suited for flow chemistry. clockss.org

In a typical flow setup for indazole synthesis, reagents are pumped through a heated and pressurized reactor coil. clockss.orguc.pt The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and minimization of byproducts. For example, the reaction of o-fluorobenzaldehydes with hydrazines to form indazoles can be performed efficiently and safely in a continuous-flow microreactor. clockss.org This methodology can be adapted for the synthesis of this compound by using 2-fluoro-4-methylbenzaldehyde (B137498) as a starting material.

Table 2: Comparison of Batch vs. Flow Synthesis for Indazoles

Feature Batch Synthesis Flow Chemistry
Safety Potential for thermal runaway with exothermic reactions. Superior heat and mass transfer minimizes risks. acs.org
Scalability Scaling up can be complex and non-linear. Easily scalable by extending reaction time or using parallel reactors. acs.org
Control Less precise control over temperature and mixing. Precise control over residence time, temperature, and pressure. clockss.org

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. acs.org |

Green Chemistry Principles in Indazolone Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes that minimize environmental impact. rsc.orgmdpi.com This involves using safer solvents, reducing waste, improving energy efficiency, and employing catalytic rather than stoichiometric reagents. nih.gov

In the synthesis of this compound, green approaches can be implemented in several ways:

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). acs.org

Catalysis: Employing recyclable heterogeneous catalysts, such as copper oxide nanoparticles, can simplify product purification and reduce waste. acs.org

Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasound irradiation can significantly shorten reaction times and reduce energy consumption. nih.gov

Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. acs.org

Table 3: Application of Green Chemistry Principles in Indazolone Synthesis

Green Chemistry Principle Application in Indazolone Synthesis Example
Catalysis Use of reusable and non-toxic catalysts. Copper oxide nanoparticles on activated carbon for C-N and N-N bond formation. acs.org
Safer Solvents Replacing volatile organic compounds (VOCs). Using PEG-400 as a recyclable solvent. acs.org
Reduce Derivatives Minimizing protection/deprotection steps. One-pot, three-component synthesis of 2H-indazoles. acs.org

| Energy Efficiency | Using alternative energy sources. | Microwave-assisted synthesis to reduce reaction times and energy use. nih.gov |

Solid-Phase Synthesis of this compound Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, which is invaluable for drug discovery and structure-activity relationship (SAR) studies. In this method, a starting material is anchored to a solid support (e.g., a polymer resin), and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by washing, and the final product is cleaved from the support in a pure form.

While specific protocols for the solid-phase synthesis of this compound are not extensively detailed in the literature, a general strategy can be devised. For example, a 4-methyl-substituted benzoic acid derivative could be anchored to a resin. Subsequent chemical transformations, including nitration, reduction, diazotization, and cyclization, could be performed on the solid support to construct the indazolone ring. The final derivative would then be cleaved from the resin. This approach allows for the systematic modification of different positions on the indazolone scaffold to create a diverse library of analogues for biological screening.

Table 4: General Steps in Solid-Phase Synthesis of Indazolone Derivatives

Step Description Purpose
1. Anchoring Covalently attach a suitable starting material to a solid support resin. Facilitates purification by simple filtration and washing.
2. Reaction Sequence Perform a series of chemical reactions to build the indazolone core. Stepwise construction of the target molecule on the solid phase.
3. Washing Wash the resin with appropriate solvents after each reaction step. Removes excess reagents and soluble byproducts.

| 4. Cleavage | Cleave the final product from the solid support. | Releases the purified target compound into solution. |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.